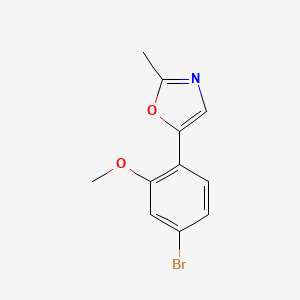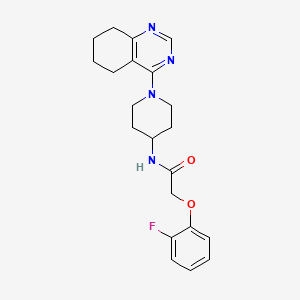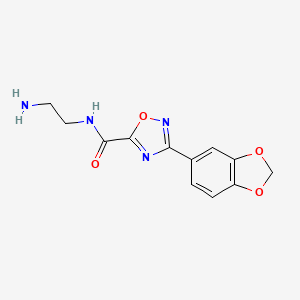
5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole
Descripción general
Descripción
“5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole” is a chemical compound. Its structure would be expected to contain a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a 2-methyl-1,3-oxazole ring .
Molecular Structure Analysis
The molecular structure of “5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole” would be expected to include a phenyl ring with a bromine atom and a methoxy group, and a 2-methyl-1,3-oxazole ring .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
5-(4'-Methoxyphenyl)-oxazole (MPO) derivatives, including those related to 5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole, have been explored for their biological activity. For example, MPO and its derivatives were isolated from fungal culture broth and investigated as inhibitors of hatch and growth in Caenorhabditis elegans. However, these derivatives did not show significant effects on C. elegans hatch and growth, suggesting the importance of MPO's complete structure for its biological activity (Yamamuro et al., 2015).
Photophysical Studies
Oxazole derivatives, including structures related to 5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole, have been synthesized for photophysical studies. These studies focus on comparing the properties of various oxazole derivatives, such as absorption spectra and fluorescence emission in different solvents. The research aims to understand the properties of these molecules in various states, including their excited states and potential for intramolecular charge transfer (Zhang et al., 2013).
Antimicrobial and Antiproliferative Activities
Several derivatives of oxazoles, akin to 5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole, have been evaluated for their potential antimicrobial and antiproliferative activities. For instance, 5-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles demonstrated promising antiproliferative activity in preliminary studies. This indicates the potential of such compounds in the development of new therapeutic agents (Narayana et al., 2010).
Application in Total Synthesis
Compounds related to 5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole have been utilized in the total synthesis of complex natural products. The preparation of specific oxazole building blocks demonstrates their application in synthesizing unique compounds like siphonazoles A and B, highlighting the versatility of these molecules in complex organic synthesis (Zhang et al., 2009).
Corrosion Inhibition Studies
Oxazole derivatives, including those structurally similar to 5-(4-Bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole, have been studied for their effectiveness in corrosion inhibition. These studies assess their potential in protecting metals like steel in corrosive environments, showcasing the practical applications of these compounds in industrial settings (Al-amiery et al., 2020).
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various pathways, which could provide a starting point for further investigation .
Pharmacokinetics
A related compound, “25b-nbf”, was found to be extensively metabolized in human hepatocytes, suggesting potential similarities in the pharmacokinetic properties .
Propiedades
IUPAC Name |
5-(4-bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-13-6-11(15-7)9-4-3-8(12)5-10(9)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGVCOHUPAFUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=C(C=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)

![6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride](/img/structure/B2445476.png)
![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)

![{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2445481.png)


![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B2445486.png)

![[6-Chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2445489.png)

